![molecular formula C11H9N3O4 B13871544 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid](/img/structure/B13871544.png)
1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid
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Overview
Description
1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyridazine rings
Preparation Methods
The synthesis of 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves multi-step processes. One common method includes the introduction of a methoxy group into the pyridine ring, followed by the formation of the pyridazine ring through cyclization reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. For instance, the use of specific catalysts and controlled temperature conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a functional group in the compound.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where boronic acids are used as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparison with Similar Compounds
When compared to similar compounds, 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:
2-Methoxypyridine: Known for its use in nucleic acid base pairing studies.
6-Methoxypyridin-3-ylboronic acid: Utilized in various coupling reactions.
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C11H9N3O4 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-(6-methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O4/c1-18-9-3-2-7(6-12-9)14-5-4-8(15)10(13-14)11(16)17/h2-6H,1H3,(H,16,17) |
InChI Key |
LXMYQVMNCYZSRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
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